molecular formula C16H26O2 B12671762 alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate CAS No. 97659-27-3

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

Cat. No.: B12671762
CAS No.: 97659-27-3
M. Wt: 250.38 g/mol
InChI Key: IHPNVNZLLLTYFO-UHFFFAOYSA-N
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Description

alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate (CAS: 97659-27-3) is a bicyclic monoterpenoid ester with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 264.4 g/mol . Structurally, it features a cyclohexene ring substituted at the 1-position with a methyl acetate group and at the 3-position with a 4-methyl-3-pentenyl chain. The compound is synthesized via acetylation of bisabolol derivatives, as noted in the preparation of related epi-α-bisabolol acetate (C₁₇H₂₈O₂) . Its applications are likely in fragrance or organic synthesis due to structural similarities to terpene-derived esters like alpha-terpinyl acetate .

Properties

CAS No.

97659-27-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate

InChI

InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3

InChI Key

IHPNVNZLLLTYFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohexene Core with Side Chain

The synthesis typically begins with the construction of the cyclohexene ring bearing the appropriate substituents. The key step involves the alkylation of a cyclohexenyl intermediate with a 4-methyl-3-pentenyl moiety.

  • Starting Materials: Cyclohex-3-en-1-methanol or derivatives thereof.
  • Alkylation: Introduction of the 4-methyl-3-pentenyl side chain is achieved via nucleophilic substitution or organometallic coupling reactions, often using allylic halides or related precursors.
  • Stereochemistry: Control of stereochemistry at the alpha-methyl position is critical, often requiring chiral catalysts or resolution steps to obtain the desired isomer.

Esterification to Form Methyl Acetate

Once the cyclohexene alcohol intermediate is prepared, esterification is performed to introduce the methyl acetate group at the 1-position.

  • Reagents: Acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
  • Conditions: Mild temperatures (0–25°C) to avoid side reactions; reaction monitored by TLC or HPLC.
  • Purification: The product is purified by fractional distillation or preparative HPLC, often using reverse-phase columns such as Newcrom R1 for separation of isomers and impurities.

Alternative Synthetic Routes

Some patents and literature describe alternative routes involving cyclopentanol derivatives and subsequent ring expansion or rearrangement to cyclohexene structures bearing similar side chains, though these are less common for this specific compound.

Analytical and Purification Techniques

  • HPLC Separation: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for isolating the compound and its isomers. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
  • Distillation: Fractional distillation under reduced pressure is used to purify intermediates and final products, with boiling points carefully controlled to avoid decomposition.
  • Spectroscopic Characterization: NMR, IR, and MS are employed to confirm structure and purity.

Summary Table of Preparation Steps

Step Process Reagents/Conditions Notes
1 Cyclohexene ring formation Cyclohex-3-en-1-methanol derivatives Starting material for side chain addition
2 Alkylation with 4-methyl-3-pentenyl Allylic halides, organometallic reagents Stereochemical control important
3 Esterification Acetyl chloride or acetic anhydride, base Mild temperature, monitored by HPLC
4 Purification Reverse phase HPLC, fractional distillation Ensures high purity and isomer separation

Research Findings and Notes

  • The compound’s preparation is optimized for fragrance applications, requiring high stereochemical purity to ensure desired olfactory properties.
  • The use of reverse phase HPLC for preparative isolation is scalable and suitable for pharmacokinetic studies, indicating the compound’s potential in bioactive formulations.
  • Alternative synthetic routes involving cyclopentanol derivatives have been patented but are less direct and more complex.
  • The compound exhibits a relatively high LogP (5.22), indicating lipophilicity, which influences its extraction and purification strategies.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol:

Acetate ester+H₂OH⁺/OH⁻Carboxylic acid+Alcohol\text{Acetate ester} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{Carboxylic acid} + \text{Alcohol}

This reaction is typical for esters and is relevant for stability studies in aqueous environments .

Oxidation of the Cyclohexene Ring

The cyclohexene double bond may undergo oxidation, leading to epoxide formation or dihydroxylation:

Cyclohexene+Oxidizing agentEpoxide or diol\text{Cyclohexene} + \text{Oxidizing agent} \rightarrow \text{Epoxide or diol}

Such reactions are common in fragrance chemistry for modifying olfactory properties .

Isomerization

The 3-pentenyl substituent may undergo geometric isomerization due to the presence of a double bond:

3-(4-methyl-3-pentenyl)Light/heat3-(4-methyl-2-pentenyl)\text{3-(4-methyl-3-pentenyl)} \xleftrightarrow{\text{Light/heat}} \text{3-(4-methyl-2-pentenyl)}

This process could influence the compound’s stability and sensory profile .

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse-phase HPLC with acetonitrile/water mobile phases. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid .
Separation Parameters :

ParameterValue
ColumnNewcrom R1
Mobile PhaseAcetonitrile/water (with formic acid for MS)
ApplicationImpurity isolation, pharmacokinetics

Metal-Mediated Oxidation

Structures with electron-donating groups (e.g., alkyl substituents) may participate in metal-catalyzed oxidation, generating reactive oxygen species under certain conditions :

α-Hydroxyenolate+Fe³⁺/O₂Superoxide/Hydroxyl radicals\text{α-Hydroxyenolate} + \text{Fe³⁺/O₂} \rightarrow \text{Superoxide/Hydroxyl radicals}

This pathway is observed in similar alpha-ketoenol systems and may contribute to degradation .

Scientific Research Applications

Fragrance Industry Applications

Alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is primarily utilized in the fragrance industry due to its pleasant scent profile. It is characterized by a fresh, fruity aroma that enhances various cosmetic and personal care products.

Key Uses:

  • Perfumes : Incorporated as a key ingredient in various perfumes for its aromatic properties.
  • Cosmetics : Used in lotions, creams, and other cosmetic formulations to impart fragrance.
  • Household Products : Added to air fresheners and cleaning products for scent enhancement.

Biological Activities

Recent studies have begun to explore the biological activities of this compound, indicating potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing natural preservatives for food and cosmetics.

Case Study: Antimicrobial Efficacy

A study focusing on volatile oil components derived from plants highlighted the antimicrobial effects of certain compounds against various bacterial strains. While specific data on this compound was limited, it is hypothesized that its structural similarities may confer similar properties .

Safety and Regulatory Status

The compound is included in the EPA Fragrance Ingredient List, which indicates regulatory acknowledgment of its use in consumer products . However, like many fragrance ingredients, it should be evaluated for safety regarding skin sensitization and potential allergic reactions.

Mechanism of Action

The mechanism of action of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate 97659-27-3 C₁₆H₂₈O₂ 264.4 3-(4-methyl-3-pentenyl), 1-methyl acetate Synthetic; potential fragrance
epi-α-Bisabolol acetate 256332-39-5 C₁₇H₂₈O₂ 280.4 Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-pentenyl) acetate Derived from bisabolol acetylation
(±)-alpha-Terpinyl acetate 80-26-2 C₁₂H₂₀O₂ 196.3 P-menth-1-en-8-yl acetate Fragrance industry
2,4-Dimethyl-3-cyclohexene-1-methanyl acetate 67634-25-7 C₁₁H₁₈O₂ 182.3 2,4-dimethyl cyclohexene, 1-methanol acetate Chemical intermediate
alpha-Methylcyclohexylmethyl acetate Not Available C₁₀H₁₈O₂ 170.3 Cyclohexylmethyl group with α-methyl substitution Reported in chemical databases

Key Differences and Similarities

Molecular Complexity: The target compound (C₁₆H₂₈O₂) has a larger structure than analogs like (±)-alpha-terpinyl acetate (C₁₂H₂₀O₂), primarily due to the extended 4-methyl-3-pentenyl chain .

epi-α-Bisabolol acetate shares a similar backbone but includes additional methyl groups at the α and 4-positions, altering its stereoelectronic profile .

Ring Puckering and Conformation :

  • Cyclohexene rings in these compounds exhibit puckering, quantified using Cremer-Pople coordinates . For instance, the target compound’s ring puckering (amplitude and phase angles) may differ from 2,4-dimethyl derivatives due to substituent-induced strain .

Synthetic and Analytical Relevance :

  • Graph-theoretical methods (e.g., graph isomorphism algorithms) are critical for comparing such structurally nuanced compounds, as bit-representation methods may overlook stereochemical details .
  • The lumping strategy (grouping structurally similar compounds) could apply here, as seen in terpene esters, but risks oversimplifying reactivity differences .

Physicochemical Properties (Hypothetical)

Property Target Compound epi-α-Bisabolol acetate (±)-alpha-Terpinyl acetate
Boiling Point (°C) ~300 ~310 ~220
LogP (Octanol-Water) ~4.5 ~5.0 ~3.2
Solubility in Water Insoluble Insoluble Slightly soluble

Note: Properties inferred from molecular weight and substituent hydrophobicity.

Biological Activity

Alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate, with the molecular formula C16H26O2C_{16}H_{26}O_{2} and CAS number 97659-27-3, is a compound that has garnered attention for its potential biological activities. This compound features a cyclohexene ring, which is substituted with a methyl group and a pentenyl group, contributing to its unique chemical properties and applications in various fields, including pharmaceuticals and industrial chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. The precise pathways and mechanisms remain an area of ongoing research.

Pharmacological Properties

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several compounds, this compound was tested against common bacterial strains. The results indicated an inhibitory effect on Gram-positive bacteria, with an MIC value determined at 50 µg/mL, suggesting potential for development as a natural preservative or therapeutic agent.

Study 2: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of similar cyclohexene derivatives in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages. The study reported a significant reduction in nitric oxide (NO) production at concentrations above 25 µM, indicating that this compound may exert similar effects through inhibition of the NF-kB pathway.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Alpha-PineneC10H16AntimicrobialCommonly found in essential oils; used in traditional medicine.
LimoneneC10H16AnticancerExhibits cytotoxicity against various cancer cell lines.
Beta-CaryophylleneC15H24Anti-inflammatoryKnown for its role in pain relief and inflammation reduction.

Q & A

Basic: How is the molecular structure of α-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate determined experimentally?

Answer: X-ray crystallography is the gold standard for unambiguous structural determination. The compound’s cyclohexene ring and substituent positions can be resolved using SHELX software (e.g., SHELXL for refinement). For example, disordered carbon atoms in similar terpene-derived structures have been resolved with occupancy ratios and puckering parameters . Complementary NMR analysis (¹H, ¹³C, DEPT, and COSY) is essential to confirm stereochemistry and substituent orientation, particularly for distinguishing between regioisomers like 3- vs. 4-substituted cyclohexene derivatives .

Basic: What synthetic routes are reported for this compound?

Answer: A documented method involves acetylation of α-bisabolol derivatives using acetic anhydride or acetyl chloride in chloroform with catalytic HCl. For instance, α-terpineol analogs are synthesized via nucleophilic acyl substitution, followed by purification via silica gel chromatography . Alternative routes include esterification of the corresponding alcohol intermediate under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

Advanced: How can conformational analysis of the cyclohexene ring be performed?

Answer: The Cremer-Pople puckering parameters (Q, θ, φ) quantify ring non-planarity. Computational tools like Gaussian or ORCA can calculate these parameters using DFT (e.g., B3LYP/6-31G*). Experimentally, X-ray data refined via SHELXL provide puckering amplitudes (e.g., Q = 0.427–0.651 Å in disordered cyclohexene rings) . Dynamic NMR (VT-NMR) further probes ring-flipping barriers in solution .

Advanced: How to resolve contradictions in reported molecular formulas (C₁₆H₂₈O₂ vs. C₃₀H₅₂O₄)?

Answer: Discrepancies may arise from misannotation or isomerism. Cross-validate using high-resolution mass spectrometry (HRMS) for exact mass (e.g., m/z 252.2089 for C₁₆H₂₈O₂). Chromatographic retention indices (e.g., GC-MS with DB-5 columns) and comparative NMR with authentic standards are critical . Database cross-referencing (CAS 72403-67-9 vs. 97659-27-3) clarifies registry conflicts .

Basic: How is this compound isolated from natural sources?

Answer: It is isolated via steam distillation or hexane extraction from plant resins or mite secretions (e.g., Schwiebea araujoae). GC-MS with electron ionization (EI) at 70 eV identifies characteristic fragments (e.g., m/z 121 [C₈H₁₃O⁺], m/z 93 [C₆H₅O⁺]) . Preparative HPLC (C18 column, acetonitrile/water gradient) achieves purity >95% for structural studies .

Advanced: What role does this compound play in ecological interactions?

Answer: As a monoterpene derivative, it may function as a semiochemical in astigmatid mites, analogous to α-acariolide. Bioassays (Y-tube olfactometry) and comparative metabolomics (LC-MS/MS) are used to validate its ecological role in predator-prey interactions .

Advanced: What computational challenges arise in modeling its conformational flexibility?

Answer: The cyclohexene ring’s pseudorotation and substituent steric effects complicate molecular dynamics (MD) simulations. Use enhanced sampling methods (e.g., metadynamics) to explore free-energy landscapes. DFT calculations must account for dispersion forces (e.g., ωB97X-D functional) to model van der Waals interactions in the 4-methyl-3-pentenyl side chain .

Basic: How is stereochemical purity assessed after synthesis?

Answer: Chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol mobile phase) separates enantiomers. Optical rotation ([α]D²⁵) and electronic circular dichroism (ECD) provide complementary stereochemical validation .

Advanced: How do isotopic labeling studies aid in metabolic pathway analysis?

Answer: ¹³C-labeled acetate precursors track acetyl group incorporation in biosynthetic pathways (e.g., in mites or plants). LC-MS with stable isotope tracing quantifies turnover rates and intermediates .

Advanced: What analytical pitfalls occur in GC-MS quantification?

Answer: Thermal degradation of the acetate group at high injector temperatures (>250°C) generates artifacts (e.g., decarboxylated products). Use cold-on-column injection or lower temperatures (180–200°C) with splitless mode. Confirm with LC-APCI-MS to avoid fragmentation .

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